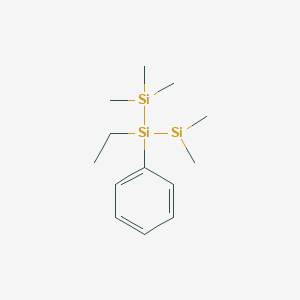
CID 78068268
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78068268” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78068268” typically involves a series of well-defined chemical reactions. The initial step often includes the reaction of specific aldehydes with primary amines under controlled conditions to form intermediate products. These intermediates are then subjected to further reactions, such as cyclization or condensation, to yield the final compound. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors or batch reactors. The process involves the precise control of reaction parameters to maintain consistency and quality. Industrial production also incorporates purification steps, such as crystallization or chromatography, to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: The compound “CID 78068268” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to drive the reactions towards the desired products .
Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
The compound “CID 78068268” has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study molecular interactions and pathways. In medicine, “this compound” is investigated for its potential therapeutic effects, particularly in targeting specific proteins or enzymes involved in disease processes. Industrially, it is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of “CID 78068268” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation. The compound’s effects are often mediated through binding to active sites or allosteric sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “CID 78068268” include other molecules with comparable functional groups or structural motifs. Examples include compounds with similar aldehyde or amine groups that undergo analogous reactions .
Uniqueness: What sets “this compound” apart from similar compounds is its specific reactivity and the unique products it forms under certain conditions. Its ability to interact with particular molecular targets also distinguishes it from other compounds, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C13H25Si3 |
|---|---|
Molecular Weight |
265.59 g/mol |
InChI |
InChI=1S/C13H25Si3/c1-7-16(14(2)3,15(4,5)6)13-11-9-8-10-12-13/h8-12H,7H2,1-6H3 |
InChI Key |
SIFIJYSYOWNVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C1=CC=CC=C1)([Si](C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















